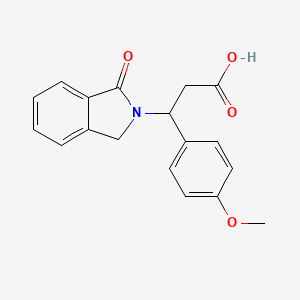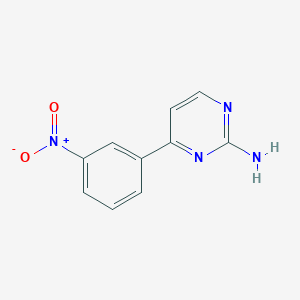
4-(3-Nitrophenyl)pyrimidin-2-amine
Overview
Description
“4-(3-Nitrophenyl)pyrimidin-2-amine” is a compound that serves as an intermediate during the synthesis of certain pharmaceuticals . It contains a pyrimidine ring, which is an aromatic heterocyclic compound containing nitrogen atoms at the 1st and 3rd positions .
Molecular Structure Analysis
The molecular structure of “4-(3-Nitrophenyl)pyrimidin-2-amine” is represented by the linear formula C10H8N4O2 . The InChI code for this compound is 1S/C10H8N4O2/c11-10-12-5-4-9 (13-10)7-2-1-3-8 (6-7)14 (15)16/h1-6H, (H2,11,12,13) .Physical And Chemical Properties Analysis
The compound “4-(3-Nitrophenyl)pyrimidin-2-amine” has a molecular weight of 216.2 . It has a boiling point of 487.2±47.0C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-(3-Nitrophenyl)pyrimidin-2-amine, organized into distinct sections for each field:
Antimicrobial Applications
Research has explored the synthesis of pyrimidin-2-ol/thiol derivatives, which have shown promising antimicrobial properties. These compounds, including variations of pyrimidin-2-amine, are evaluated for their effectiveness against various bacterial and fungal strains .
Pharmacological Screening
Studies have been conducted on the synthesis and pharmacological screening of substituted di-phenyl pyrimidin-2-amines, which include derivatives of 4-(3-Nitrophenyl)pyrimidin-2-amine. These compounds are analyzed for their potential therapeutic effects .
Anti-inflammatory Activities
Pyrimidine derivatives have been identified to possess anti-inflammatory effects. The inhibitory response of these compounds against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α has been a significant focus of research .
Anticancer Activities
A series of pyrimidin-2-amines have been designed, synthesized, and evaluated for their anticancer activities. These studies aim to compare the antiproliferative activity of these compounds with standard drugs like cisplatin .
Synthesis and Characterization
The synthesis and characterization of Schiff base and Azetidine derivatives from pyrimidin-2-amines have been documented. These derivatives are further analyzed for their biological characteristics, which could lead to various applications in medicinal chemistry .
Safety and Hazards
The safety information for “4-(3-Nitrophenyl)pyrimidin-2-amine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 4-(3-Nitrophenyl)pyrimidin-2-amine is Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, which is significant for maintaining genome integrity . Overexpression of PLK4 has been detected in a variety of cancers, making it an attractive candidate for anticancer therapy .
Mode of Action
4-(3-Nitrophenyl)pyrimidin-2-amine interacts with its target, PLK4, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from carrying out its function .
Biochemical Pathways
The inhibition of PLK4 by 4-(3-Nitrophenyl)pyrimidin-2-amine affects the centriole duplication pathway . This disruption can lead to a halt in cell division, thereby inhibiting the proliferation of cancer cells . The downstream effects of this disruption are still under investigation.
Pharmacokinetics
The compound is known to have good plasma stability . It also exhibits a low risk of drug-drug interactions
Result of Action
The inhibition of PLK4 by 4-(3-Nitrophenyl)pyrimidin-2-amine leads to a reduction in the clonogenicity of cancer cells . It also causes an accumulation of cells in the G2/M phase of the cell cycle . Furthermore, it triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, leading to caspase-mediated apoptotic cell death .
Action Environment
The action of 4-(3-Nitrophenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . .
properties
IUPAC Name |
4-(3-nitrophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOLBBCMCYYTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370701 | |
| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)pyrimidin-2-amine | |
CAS RN |
240136-69-0 | |
| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



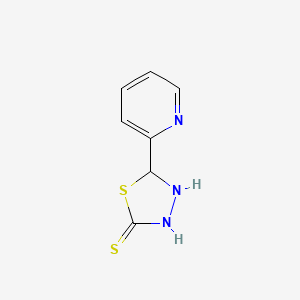
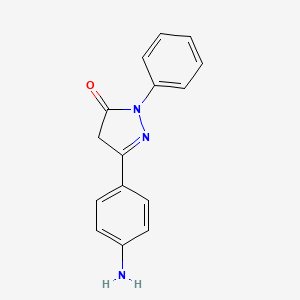
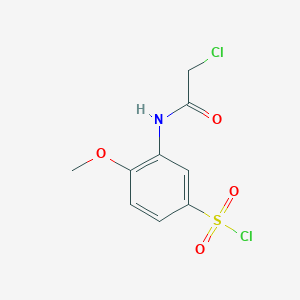
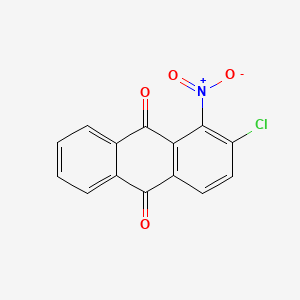
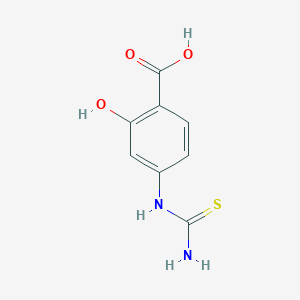
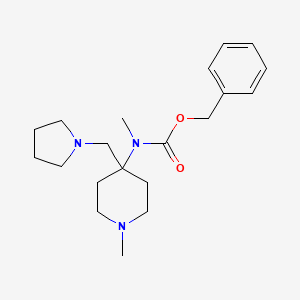
![1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607520.png)
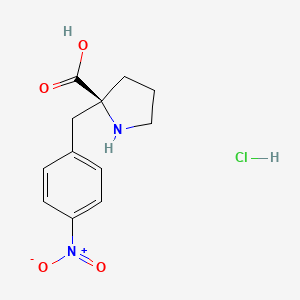
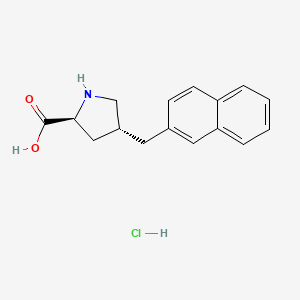
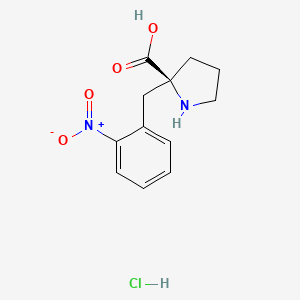
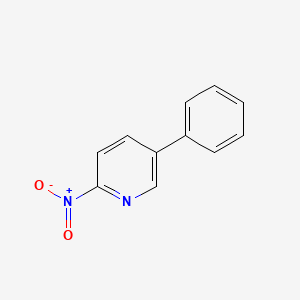
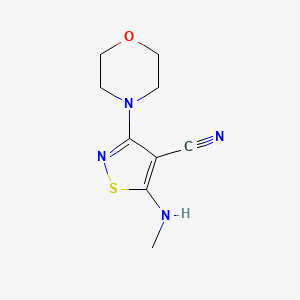
![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)
